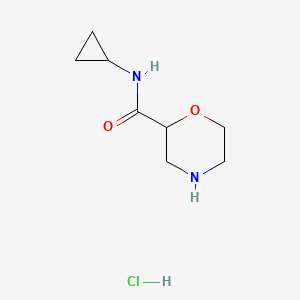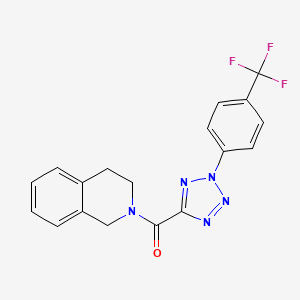![molecular formula C14H11ClFN3O2S B2487466 2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide CAS No. 1797565-69-5](/img/structure/B2487466.png)
2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions including condensation, cyclization, and nucleophilic substitution. One example involves the reaction of 2-allyl-N-benzyl-4-fluoroaniline or 2-allyl-N-benzyl-4-chloroaniline with sulfuric acid leading to the formation of halogeno-substituted dihydrodibenzoazepines and tetrahydrodibenzoazocines. These compounds are further processed to yield various bioactive core structures (Acosta Quintero et al., 2019).
Molecular Structure Analysis
The molecular structure of related benzamide compounds reveals that the azepine and azocine rings adopt specific conformations that are crucial for their biological activity. The azepine ring, for example, can adopt a twist-boat form, facilitating specific intermolecular interactions such as hydrogen bonding, which is essential for forming a three-dimensional framework structure (Acosta Quintero et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving these compounds are characterized by their ability to undergo nucleophilic vinylic substitution, leading to the formation of fluorinated benzoxazines and benzoxazepinones. This reactivity is attributed to the presence of fluorine atoms, which impart unique electrophilic characteristics to the compounds, enabling the formation of heterocyclic structures (Meiresonne et al., 2015).
Scientific Research Applications
Fluorinated Compounds in Heterocyclic Chemistry
Fluorinated Heterocycles for Sensing and Synthesis : Fluorinated heterocycles, similar to the compound , have been explored for their unique properties in chemical sensing and synthesis. For example, benzimidazole and benzothiazole conjugates have shown potential as fluorescent sensors for metal ions like Al3+ and Zn2+ due to their large Stokes shift and good sensitivity (G. Suman et al., 2019). Such compounds, with fluorine substitutions, could offer enhanced properties for sensing applications due to fluorine's electronegativity and ability to influence molecular interactions.
Heterocyclic Synthesis via Fluorinated Intermediates : The synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones through nucleophilic vinylic substitution of gem-Difluoroenamides highlights the role of fluorinated intermediates in constructing complex heterocycles (Tamara Meiresonne et al., 2015). This research underscores the utility of fluorine-containing compounds in facilitating novel synthesis pathways, potentially relevant to the synthesis and applications of the queried compound.
Antimicrobial Applications of Fluorinated Heterocycles : Research into fluorobenzamides containing thiazole and thiazolidine moieties, which bear structural resemblance to the query compound, suggests that fluorine substitution can enhance antimicrobial activity. For instance, specific fluorinated compounds have shown promising activity against various bacterial and fungal strains (N. Desai et al., 2013). The presence of fluorine atoms in these structures is crucial for their bioactivity, indicating the potential biomedical relevance of similarly structured compounds.
Anticancer and Antimicrobial Potentials : The inclusion of fluorine in benzothiazoles has been studied for its impact on cytotoxicity and antimicrobial efficacy. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxic activity against certain cancer cell lines, highlighting the therapeutic potential of fluorinated compounds in oncology (I. Hutchinson et al., 2001).
properties
IUPAC Name |
2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2S/c15-7-3-1-4-8(16)10(7)12(20)19-14-18-9-5-2-6-17-13(21)11(9)22-14/h1,3-4H,2,5-6H2,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTODBAKSLVBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)
![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)



![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)
![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)